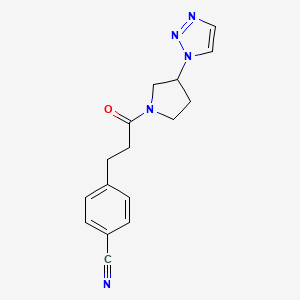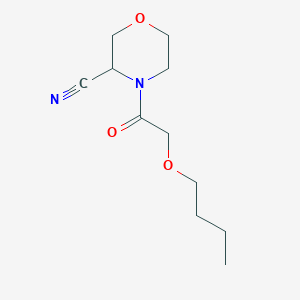
2-(4-Trifluoromethylphenyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Trifluoromethylphenyl)piperidine hydrochloride” is a chemical compound with the empirical formula C12H15ClF3N . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “2-(4-Trifluoromethylphenyl)piperidine hydrochloride” is 265.70 . The SMILES string representation is Cl.FC(F)(F)c1ccccc1C2CCNCC2 .Physical And Chemical Properties Analysis
“2-(4-Trifluoromethylphenyl)piperidine hydrochloride” is a solid substance . Its molecular weight is 265.70 , and its empirical formula is C12H15ClF3N .Scientific Research Applications
Structural Characterization and Chemical Properties
Research on related compounds, such as 4-carboxypiperidinium chloride, has been advanced through single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis, offering insights into their crystal structure and molecular dynamics (Szafran, Komasa, & Bartoszak-Adamska, 2007). These studies provide foundational knowledge that can be applied to understand the structure and properties of 2-(4-Trifluoromethylphenyl)piperidine hydrochloride.
Synthesis and Application in Neuroleptic Agents
In the field of neuroleptics, synthesis techniques have been developed for related compounds, highlighting methods that could be adapted for the synthesis of 2-(4-Trifluoromethylphenyl)piperidine hydrochloride. For instance, the synthesis of neuroleptic butyrophenones through a series of chemical reactions demonstrates the potential for creating complex neuroleptic agents from simpler chemical structures (Nakatsuka, Kawahara, & Yoshitake, 1981).
Catalysis in Organic Synthesis
The compound has implications in catalysis, as seen in the synthesis of Fluspirilen and Penfluridol, where related chemical structures are key intermediates. This showcases the role of such compounds in facilitating the synthesis of pharmaceuticals through catalytic processes, offering a pathway to efficiently produce neuroleptic agents (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Glycosylation Processes
In carbohydrate chemistry, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride forms a potent thiophile that activates thioglycosides, demonstrating the compound's relevance in synthesizing glycosides with high yield and selectivity (Crich & Smith, 2001). This application underscores the versatility of piperidine derivatives in complex chemical syntheses.
Antimalarial and Antidementia Agents
Further applications include the synthesis of potent antimalarial and antidementia agents, where analogs of piperidine derivatives serve as key intermediates. These syntheses highlight the therapeutic potential of structurally related compounds in addressing global health challenges (Sugimoto et al., 1990).
Safety And Hazards
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h4-7,11,16H,1-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUNZFHSOKBFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]piperidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2862272.png)

![5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B2862276.png)
![5-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2862278.png)
![2-Butyl-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2862281.png)
![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2862282.png)



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862287.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea](/img/structure/B2862289.png)
![6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2862290.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2862292.png)